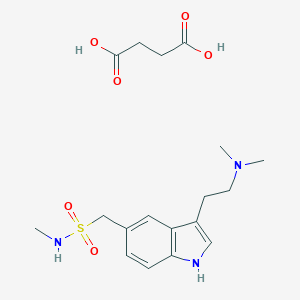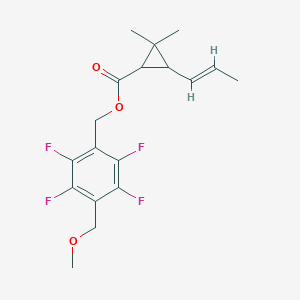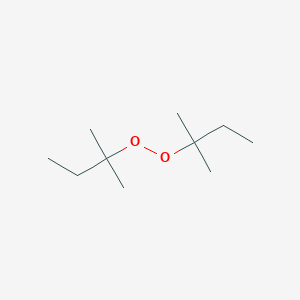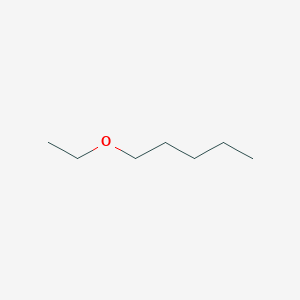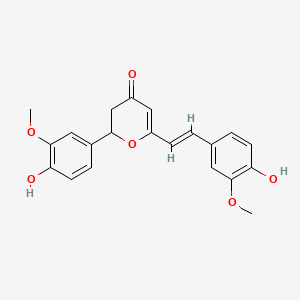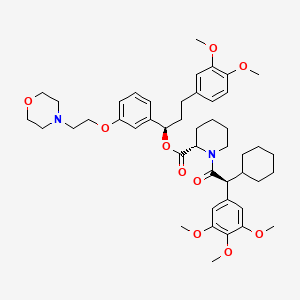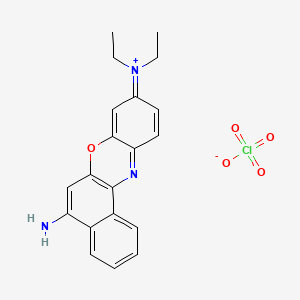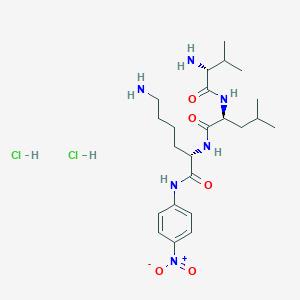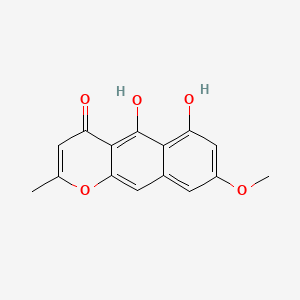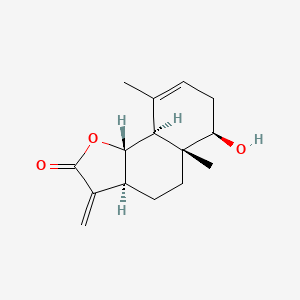![molecular formula C12H22O11 B014239 (2R,3R,4S,5R)-2,3,5,6-テトラヒドロキシ-4-[(2R,3R,5R,6R)-3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシヘキサナール CAS No. 13117-26-5](/img/structure/B14239.png)
(2R,3R,4S,5R)-2,3,5,6-テトラヒドロキシ-4-[(2R,3R,5R,6R)-3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシヘキサナール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galabiose is an O-acyl carbohydrate.
科学的研究の応用
Pharmaceutical Development
The compound exhibits properties that make it suitable for pharmaceutical applications:
- Antioxidant Activity : Studies indicate that similar polyol compounds can act as antioxidants, potentially reducing oxidative stress in biological systems .
- Glycosylation Reactions : Its structure allows it to participate in glycosylation reactions essential for drug development and the synthesis of glycoproteins .
Food Industry
In food science, this compound can be utilized for:
- Natural Sweeteners : Due to its sugar-like structure, it can serve as a low-calorie sweetener or sugar substitute in food products .
- Preservatives : Its antioxidant properties could also extend the shelf life of food products by preventing rancidity and spoilage .
Biochemical Research
In biochemical studies:
- Metabolic Pathways : The compound can be used to study metabolic pathways involving carbohydrates and their derivatives. It may help elucidate the role of sugars in cellular metabolism .
- Enzyme Substrates : It can act as a substrate for various enzymes involved in carbohydrate metabolism, aiding in the understanding of enzyme kinetics and mechanisms .
Case Study 1: Antioxidant Properties
A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant capacity of similar carbohydrate derivatives. The findings suggested that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation in vitro .
Case Study 2: Glycosylation in Drug Synthesis
Research highlighted in Carbohydrate Research demonstrated the use of carbohydrate derivatives like this compound in glycosylation reactions to synthesize complex oligosaccharides. This process is critical for developing new therapeutics targeting specific biological pathways .
作用機序
Target of Action
The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .
Biochemical Pathways
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .
Pharmacokinetics
The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota
Result of Action
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .
Action Environment
The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .
生物活性
The compound (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is a complex sugar derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure
- Molecular Formula: C12H22O12
- Molecular Weight: 358.30 g/mol
- CAS Number: 96-82-2
Structural Representation
The compound features multiple hydroxyl groups that contribute to its solubility and reactivity. The stereochemistry indicated by the R and S designations is crucial for its biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , which is essential for neutralizing free radicals in biological systems. The presence of multiple hydroxyl groups enhances its ability to donate electrons and scavenge reactive oxygen species (ROS) .
Anti-inflammatory Effects
Studies have shown that the compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory diseases .
Antimicrobial Activity
The compound demonstrates antimicrobial properties against a range of pathogens. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes .
Potential Anticancer Effects
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Case Studies
-
Antioxidant Activity Assessment
- A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of the compound.
- Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound.
-
Anti-inflammatory Mechanism
- In a controlled experiment using macrophage cell lines, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.
- This suggests a pathway for potential therapeutic use in inflammatory conditions such as rheumatoid arthritis.
-
Antimicrobial Efficacy
- Testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited growth at concentrations as low as 50 µg/mL.
- Further studies are needed to elucidate the exact mechanism of action.
-
Anticancer Studies
- In vitro tests on breast cancer cells revealed that the compound reduced cell viability by 40% after 48 hours of treatment.
- Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.
Data Summary Table
| Activity Type | Assay Method | Result |
|---|---|---|
| Antioxidant | DPPH Scavenging | Significant reduction in radicals |
| Anti-inflammatory | Cytokine ELISA | Decreased TNF-alpha and IL-6 levels |
| Antimicrobial | Agar Diffusion Test | Inhibition at 50 µg/mL against pathogens |
| Anticancer | MTT Assay | 40% reduction in breast cancer cell viability |
特性
CAS番号 |
13117-26-5 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11-,12+/m0/s1 |
InChIキー |
DKXNBNKWCZZMJT-ZYAMEUKBSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
同義語 |
4-O-alpha-D-galactopyranosyl-D-galactose alpha-D-galactopyranose-(1-4)-beta-D-galactopyranose digal gal alpha 1-4 gal beta Gal-1-4-Gal galabiose galactosyl-alpha1-4-galactose |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


